4,5-Dimethoxy-2-nitrocinnamic acid is an organic compound with the molecular formula and a molecular weight of 253.21 g/mol. The structure features a nitro group () and two methoxy groups () attached to a benzene ring, which is further connected to an acrylic acid group (). This compound exhibits a melting point of approximately 293°C (decomposes), a boiling point around 482.9°C, and is characterized by a density of about 1.369 g/cm³. It is insoluble in water but soluble in solvents such as dimethyl sulfoxide and methanol .
Research indicates that 4,5-dimethoxy-2-nitrocinnamic acid has potential biological activities:
The synthesis of 4,5-dimethoxy-2-nitrocinnamic acid typically involves multi-step organic reactions:
4,5-Dimethoxy-2-nitrocinnamic acid has several applications in research and industry:
Interaction studies involving 4,5-dimethoxy-2-nitrocinnamic acid have revealed its potential as a tool for understanding biochemical processes:
Several compounds share structural features with 4,5-dimethoxy-2-nitrocinnamic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Cinnamic Acid | Basic structure without substitutions | Found naturally; used as flavoring agent |
4-Nitrocinnamic Acid | Contains one nitro group | Exhibits strong UV absorption properties |
3,4-Dimethoxy-6-nitrocinnamic Acid | Two methoxy groups and one nitro group | Potentially different biological activities |
4-Methoxybenzoic Acid | One methoxy group | Commonly used in pharmaceuticals |
The uniqueness of 4,5-dimethoxy-2-nitrocinnamic acid lies in its specific arrangement of functional groups that contribute to its distinct chemical reactivity and biological activity compared to these similar compounds .
Cerium(IV) ammonium nitrate (CAN) has emerged as a robust reagent for electrophilic nitration of aromatic systems, particularly in substrates bearing electron-donating groups. Unlike conventional nitration methods that rely on nitric acid or mixed acids, CAN operates via a unique bidentate nitrato complex, enabling nitration under milder conditions. In the case of 4,5-dimethoxycinnamic acid, CAN in trifluoroacetic acid (TFA) facilitates ipso substitution at the carboxylic acid moiety, yielding (E)-1,2-dimethoxy-4-nitro-5-(2-nitroethenyl)benzene as the primary product. This reaction proceeds through a concerted nitration-elimination mechanism, where the cerium(IV) ion coordinates to the cinnamic acid’s acrylic side chain, directing nitro group insertion at the ortho position relative to the methoxy substituents.
Mechanistic Insights:
Experimental data from CAN-mediated nitrations of analogous cinnamic acids reveal yields exceeding 75% under optimized conditions (23°C, 1 hour in TFA). For example, (E)-3,4-dimethoxycinnamic acid converts to its dinitro derivative in 79% yield, highlighting CAN’s efficiency.